T7 Tag Peptide
Description
Historical Context and Development of Epitope Tagging Methodologies
The concept of epitope tagging revolutionized the study of proteins. First described in 1984, this technique involves fusing a known epitope to a recombinant protein using genetic engineering. thermofisher.comannualreviews.org This innovation addressed a significant bottleneck in protein research: the time-consuming and often unpredictable process of generating specific antibodies for every protein of interest. annualreviews.orgtandfonline.com By adding a standardized tag, researchers could use a single, well-characterized antibody to detect and purify a wide array of proteins. researchgate.net
Early epitope tags were often developed for protein purification and included systems like the FLAG tag, 6xHis tag, and Glutathione-S-transferase (GST) tag. tandfonline.com Over time, a variety of other tags, including the HA tag and c-myc tag, were developed from viral and cellular proteins, each with unique properties suited for different applications. tandfonline.comresearchgate.net The primary advantage of these tags is their ability to facilitate the study of newly discovered proteins, proteins with low immunogenicity, or those for which specific antibodies are not available. thermofisher.comtandfonline.com
Derivation of T7 Tag Peptide from Bacteriophage T7 Gene 10 Leader Sequence
The this compound is a short sequence of 11 amino acids with the sequence MASMTGGQQMG. creative-diagnostics.comnih.govgenscript.com It is derived from the leader sequence of gene 10 of the bacteriophage T7. usbio.netcellsignal.com This gene encodes the major capsid protein of the T7 phage. creative-diagnostics.comgenscript.com Specifically, the T7 tag sequence corresponds to the first 11 amino acids of the T7 major capsid protein (gene product 10A). creative-diagnostics.comuniprot.org The gene 10 of bacteriophage T7 actually produces two proteins: the major capsid protein (10A) and a minor capsid protein (10B), which is produced via a frameshift mechanism. nih.govresearchgate.net The T7 tag, however, originates from the initial, conventionally translated part of the gene. creative-diagnostics.comuniprot.org
Fundamental Role as a Standardized Epitope Tag in Recombinant Protein Systems
The T7 tag has become a fundamental tool in recombinant protein systems due to its small size and high specificity. creative-diagnostics.comontosight.ai Its 11-amino-acid length makes it less likely to interfere with the structure, function, or biochemical properties of the protein it is attached to. creative-diagnostics.comcellsignal.comontosight.ai This versatile tag can be engineered onto either the N-terminus or the C-terminus of a protein of interest, allowing for flexibility in experimental design. creative-diagnostics.comontosight.ai
The T7 tag is widely used in conjunction with expression vectors, particularly the pET system, which is based on the highly efficient T7 RNA polymerase expression system. genscript.comusbio.net This allows for high-level expression of the tagged recombinant protein. The availability of highly specific monoclonal and polyclonal antibodies against the T7 tag facilitates a range of immunochemical applications. usbio.net These applications include Western blotting for protein detection, immunoprecipitation for protein isolation, and immunofluorescence for visualizing protein localization within cells. creative-diagnostics.comcellsignal.comontosight.ai The T7 tag system provides a reliable method for studying protein expression, function, and interaction, making it an invaluable asset in modern molecular biology research. researchgate.netcreative-diagnostics.com
| Feature | Description |
| Amino Acid Sequence | MASMTGGQQMG creative-diagnostics.comnih.govgenscript.com |
| Length | 11 amino acids creative-diagnostics.comgenscript.comusbio.net |
| Origin | Leader sequence of bacteriophage T7 gene 10 usbio.netcellsignal.com |
| Encoded Protein | Major Capsid Protein (Gene Product 10A) creative-diagnostics.comuniprot.org |
| Common Applications | Western blotting, immunoprecipitation, immunofluorescence, protein purification creative-diagnostics.comcellsignal.comontosight.ai |
| Key Advantage | Small size minimizes interference with protein function and structure creative-diagnostics.comcellsignal.comontosight.ai |
Properties
Molecular Formula |
C₄₁H₇₁N₁₃O₁₆S₃ |
|---|---|
Molecular Weight |
1098.27 |
IUPAC Name |
2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C41H71N13O16S3/c1-20(48-35(64)22(42)10-13-71-3)34(63)53-27(19-55)40(69)52-26(12-15-73-5)39(68)54-33(21(2)56)41(70)46-16-30(59)45-17-31(60)49-23(6-8-28(43)57)37(66)50-24(7-9-29(44)58)38(67)51-25(11-14-72-4)36(65)47-18-32(61)62/h20-27,33,55-56H,6-19,42H2,1-5H3,(H2,43,57)(H2,44,58)(H,45,59)(H,46,70)(H,47,65)(H,48,64)(H,49,60)(H,50,66)(H,51,67)(H,52,69)(H,53,63)(H,54,68)(H,61,62)/t20-,21?,22-,23-,24-,25-,26-,27-,33-/m0/s1 |
SMILES |
CC(C(C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)N)O |
sequence |
One Letter Code: MASMTGGQQMG |
Origin of Product |
United States |
Molecular Mechanisms and Principles of T7 Tag Peptide Functionality
Genetic Engineering Strategies for T7 Tag Peptide Integration within Recombinant Protein Constructs
The integration of the T7 tag into a protein of interest is achieved through recombinant DNA technology, where the nucleotide sequence encoding the MASMTGGQQMG peptide is fused in-frame with the gene of the target protein. labome.com This is typically accomplished by cloning the target gene into a specialized expression vector that already contains the T7 tag sequence adjacent to the multiple cloning site. sigmaaldrich.comscielo.br These vectors are often part of the pET system, which utilizes the powerful T7 RNA polymerase for high-level protein expression in E. coli host strains, such as BL21(DE3). genscript.comsigmaaldrich.comneb.com
N-terminal and C-terminal Fusion Methodologies
The T7 tag can be fused to either the N-terminus or the C-terminus of a protein of interest, and the choice of placement is a critical design consideration. creative-diagnostics.comapexbt.com
N-terminal Fusion: In this configuration, the T7 tag sequence is located at the beginning of the expressed recombinant protein. This is a very common strategy, and many commercial vectors, such as the pET series, are designed for N-terminal tagging. scielo.brnih.govnih.gov Placing the tag at the N-terminus can sometimes enhance the expression levels of the fusion protein, as the tag sequence is derived from the highly expressed T7 gene 10. huji.ac.il It also allows for the detection of truncated protein products if C-terminal degradation occurs. researchgate.net
C-terminal Fusion: Here, the T7 tag is appended to the end of the target protein's amino acid sequence. This approach is often chosen when the N-terminus of the protein is critical for its function, contains a signal peptide for secretion, or requires specific post-translational modifications that could be obstructed by the tag. researchgate.netthermofisher.com
The optimal location for the T7 tag is protein-dependent, and empirical testing is often required to determine which fusion (N- or C-terminal) yields a stable, soluble, and functional protein. researchgate.netcreative-biostructure.com Vectors are designed with specific restriction sites flanking the tag and cloning sites to facilitate the creation of either N- or C-terminal fusions. igem.org
| Fusion Type | Common Vector Design | Key Considerations |
| N-terminal | Tag sequence upstream of the multiple cloning site. | Can enhance expression levels; allows detection of C-terminal truncations. huji.ac.ilresearchgate.net May interfere with N-terminal signal peptides or functional domains. researchgate.net |
| C-terminal | Tag sequence downstream of the multiple cloning site, before the stop codon. | Avoids interference with N-terminal domains or signal sequences. researchgate.netthermofisher.com The tag itself might be cleaved off by cellular proteases if not properly folded. |
Design Considerations for Minimizing Structural and Functional Perturbations of Tagged Proteins
While the T7 tag is small (approximately 1.2 kDa), its addition can potentially interfere with the structure, stability, and function of the target protein. creative-diagnostics.comcusabio.comthermofisher.com Careful design is necessary to mitigate these risks.
Linker Sequences: Flexible linker peptides, often composed of small, non-polar (glycine) or polar (serine) amino acids, can be inserted between the tag and the protein. nih.gov These linkers, such as (Gly-Gly-Gly-Gly-Ser)n, provide spatial separation, which can help prevent steric hindrance, allow the tag to be more accessible to its antibody, and permit the protein to fold into its correct native conformation without interference from the tag. nih.gov The length and composition of the linker can be optimized to ensure both the tag's accessibility and the protein's functionality. nih.gov
Tag Accessibility: The tag must be accessible on the protein's surface to be recognized by the antibody. nih.gov If the tag is buried within the folded protein, its utility for detection or purification is lost. Linkers can help ensure this surface exposure.
Protease Cleavage Sites: To obtain the native protein without the tag, a specific protease recognition site (e.g., for thrombin or enterokinase) can be engineered into the linker region between the tag and the protein. tandfonline.comnabi.res.in After purification using the tag, the protease is added to cleave the tag, which can then be separated from the protein of interest.
Codon Usage: When designing the gene construct, the codon usage of the host organism (e.g., E. coli) should be considered to ensure efficient translation of the fusion protein. labome.com
Principles of Antibody-T7 Tag Peptide Recognition: Specificity and Affinity
The utility of the T7 tag is entirely dependent on its highly specific recognition by an anti-T7 tag antibody. creative-diagnostics.comusbio.net This interaction allows for the reliable detection and isolation of the T7-tagged protein from a complex mixture of other cellular proteins. cusabio.com
Immunological Basis of Anti-T7 Tag Antibody Production and Recognition
Anti-T7 tag antibodies, both polyclonal and monoclonal, are generated by immunizing animals (such as rabbits, mice, or goats) with a synthetic peptide corresponding to the T7 tag sequence (MASMTGGQQMG). genscript.comsigmaaldrich.comfortislife.cominnov-research.com
Immunogen Preparation: The 11-amino acid T7 peptide is too small to be strongly immunogenic on its own. Therefore, it is conjugated (chemically linked) to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH). genscript.comsigmaaldrich.comfortislife.com This larger conjugate molecule is then able to elicit a robust immune response in the host animal.
Polyclonal vs. Monoclonal Antibodies:
Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple different epitopes on the T7 tag. They are purified from the serum of the immunized animal. genscript.comcellsignal.cn
Monoclonal antibodies are a homogeneous population of antibodies, all identical and all recognizing a single, specific epitope on the T7 tag. They are produced by hybridoma technology, which involves fusing antibody-producing B cells from the immunized animal with myeloma cells. usbio.netsigmaaldrich.com
Specificity and Affinity: The resulting antibodies are highly specific for the MASMTGGQQMG sequence. creative-diagnostics.com This high specificity leads to low background signals and a high signal-to-noise ratio in immunoassays like Western blotting. creative-diagnostics.com The antibodies are purified using affinity chromatography, where the T7 peptide is immobilized on a solid support to capture only those antibodies that bind specifically to the tag, ensuring a highly pure and specific final product. fortislife.comcellsignal.cnicllab.com The high affinity of this interaction is crucial for applications like immunoprecipitation and affinity purification. abcam.com
Structural Aspects Governing Antibody-Peptide Interactions
The specific binding between the anti-T7 tag antibody and the peptide is governed by the three-dimensional structures of both molecules. The 11-amino acid peptide acts as a linear epitope, meaning its primary sequence is the main determinant for antibody recognition.
Binding Pocket: The antibody's antigen-binding site (or paratope) forms a pocket or groove on its surface. The shape, size, and chemical properties (hydrophobicity, charge, hydrogen-bonding potential) of this pocket are complementary to the T7 peptide epitope. researchgate.net
Key Residues and Interactions: Specific amino acid residues within the antibody's Complementarity-Determining Regions (CDRs) make direct contact with the amino acid side chains of the T7 peptide. researchgate.net These interactions are non-covalent and include:
Hydrogen bonds: Between polar side chains and backbone atoms.
Van der Waals forces: Close-range interactions between non-polar residues.
Electrostatic interactions: Between charged residues (e.g., Glutamine (Q) in the T7 tag and charged residues in the antibody).
Applications of T7 Tag Peptide in Recombinant Protein Systems and Methodologies
Enhancement and Control of Protein Expression
The T7 tag is integral to systems designed for high-level and controlled protein production, particularly in bacterial and cell-free environments.
Optimization of Recombinant Protein Production in Bacterial Expression Systems (e.g., pET System)
The pET system is a widely used and powerful method for expressing recombinant proteins in Escherichia coli. vectorbuilder.comnih.gov This system utilizes the strong and highly selective T7 RNA polymerase to drive high levels of target gene expression. nih.govslideshare.net The gene of interest is cloned into a pET vector under the control of a T7 promoter. vectorbuilder.comnih.gov Expression is induced by providing a source of T7 RNA polymerase in the host cell, which is typically under the control of an inducible lac promoter. nih.govspringernature.com
Key Features of the pET System with T7 Tag:
High Expression Levels: The T7 RNA polymerase is highly active, leading to the target protein potentially constituting over 50% of the total cell protein. nih.govspringernature.com
Tight Regulation: In the absence of an inducer like IPTG, the expression of the target gene is kept at a very low level, which is crucial when expressing proteins that might be toxic to the host cell. vectorbuilder.comnih.gov The inclusion of a lac operator sequence downstream of the T7 promoter (the T7lac promoter) further enhances this control by allowing the LacI repressor to block transcription. vectorbuilder.comangelfire.com
Flexibility: The system offers various host strains and vectors that allow for tuning the stringency of expression control. For instance, host strains carrying the pLysS or pLysE plasmids produce T7 lysozyme (B549824), a natural inhibitor of T7 RNA polymerase, which further reduces basal expression levels. nih.govangelfire.com
Optimization Strategies:
| Strategy | Description | Benefit | Reference |
| Inducer Concentration | Adjusting the concentration of IPTG can modulate the level of T7 RNA polymerase expression, thereby controlling the production of the target protein. | Useful for optimizing the solubility of proteins with limited solubility. | vectorbuilder.com |
| Low-Temperature Expression | Reducing the cultivation temperature after induction can enhance the proper folding of some proteins and reduce the formation of inclusion bodies. | Improved yield of soluble, active protein. | nih.gov |
| Host Strain Selection | Using different E. coli host strains, such as those deficient in certain proteases (e.g., BL21) or those that supply rare tRNAs, can improve the yield and quality of the recombinant protein. | Increased protein stability and prevention of premature termination of translation. | nih.gov |
| Codon Optimization | Optimizing the codon usage of the target gene to match that of E. coli can improve translation efficiency. | Enhanced protein yield. | researchgate.net |
Utilization in Cell-Free (In Vitro) Protein Synthesis Systems
Cell-free protein synthesis (CFPS) offers a powerful alternative to traditional in-vivo expression methods. nih.govoup.com These systems use cell extracts containing the necessary transcriptional and translational machinery to produce proteins from a DNA template. nih.gov The T7 promoter is commonly used in these systems to drive the transcription of the target gene by T7 RNA polymerase, which is either added to the reaction or produced by the cell extract itself. nih.govnih.gov
Advantages of T7 Tag in CFPS:
High Yields: CFPS systems can achieve high protein yields, sometimes in the range of grams per liter. nih.gov
Toxic Protein Expression: Since the process is carried out in vitro, proteins that are toxic to living cells can be readily produced. quora.com
Direct Manipulation: The open nature of CFPS allows for direct manipulation of the reaction environment, such as the addition of co-factors, chaperones, or non-canonical amino acids. biorxiv.org
Recent studies have focused on optimizing CFPS systems by engineering the E. coli strains used to prepare the extracts. For instance, removing elements like the lacO operator from the expression vector has been shown to increase protein expression in certain CFPS systems. frontiersin.org Furthermore, creating strains that endogenously produce sufficient levels of T7 RNA polymerase can streamline the process and reduce costs. nih.gov
Diverse Protein Detection Methodologies
The T7 tag provides a standardized epitope for the detection, isolation, and localization of recombinant proteins using a variety of immunochemical techniques. creative-diagnostics.comapexbt.com This is particularly useful when antibodies against the protein of interest are not available. thermofisher.comthermofisher.com
Immunoblotting and Western Blot Analysis of T7-Tagged Proteins
Western blotting is a common technique used to detect and quantify specific proteins in a complex mixture. T7-tagged proteins can be easily identified on a Western blot using a specific anti-T7 tag antibody. creative-diagnostics.comusbio.netgenscript.com
Typical Western Blotting Protocol for T7-tagged Proteins:
Proteins from cell lysates or purified fractions are separated by size using SDS-PAGE.
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
The membrane is blocked to prevent non-specific antibody binding.
The membrane is incubated with a primary antibody that specifically recognizes the T7 tag. huabio.com
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.
The protein is visualized by detecting the signal from the conjugated enzyme or fluorophore.
Various commercial anti-T7 tag antibodies, both monoclonal and polyclonal, are available and have been validated for Western blotting applications. thermofisher.comhuabio.comptglab.com Recommended antibody dilutions typically range from 1:1,000 to 1:10,000. usbio.nethuabio.comptglab.com
Immunoprecipitation Techniques for Isolation and Analysis
Immunoprecipitation (IP) is used to isolate a specific protein from a solution using an antibody that binds to it. creative-diagnostics.commbl.co.jp T7-tagged proteins can be immunoprecipitated using an anti-T7 tag antibody, allowing for their purification and the study of protein-protein interactions. creative-diagnostics.comthermofisher.com
General Immunoprecipitation Workflow:
A cell lysate containing the T7-tagged protein is incubated with an anti-T7 tag antibody. mbl.co.jp
The antibody-protein complexes are then captured by adding protein A or protein G beads, which bind to the antibody. mbl.co.jp
The beads are washed to remove non-specifically bound proteins.
The T7-tagged protein is then eluted from the beads.
The isolated protein can be further analyzed by Western blotting or mass spectrometry.
This technique is valuable for confirming the expression of the tagged protein and for identifying other proteins that interact with it. mbl.co.jp
Immunofluorescence and Immunocytochemistry for Subcellular Localization
Immunofluorescence (IF) and immunocytochemistry (ICC) are techniques used to visualize the subcellular localization of proteins within cells. creative-diagnostics.comusbio.netthermofisher.com By using an anti-T7 tag antibody, the location of a T7-tagged protein can be determined. nih.govnih.gov
Basic Immunofluorescence Procedure:
Cells expressing the T7-tagged protein are fixed and permeabilized to allow antibodies to enter. nih.gov
The cells are incubated with a primary anti-T7 tag antibody.
After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
The cells are then visualized using a fluorescence microscope.
This method has been successfully used to determine the nuclear and cytoplasmic localization of various T7-tagged proteins. nih.govresearchgate.netresearchgate.net For example, studies have shown the nuclear localization of the SF2/ASF splicing factor and the cytoplasmic localization of other proteins using this technique with T7-tagged constructs. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Detection
The T7 tag is frequently employed in Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of recombinant proteins. jpt.comthermofisher.comjpt.com This immunological assay allows for the precise measurement of a T7-tagged protein's concentration in a sample. The general principle involves the use of a microplate pre-coated with a monoclonal antibody specific to the T7 RNA Polymerase. croyezbio.comvazymeglobal.com The T7-tagged protein in the sample binds to this immobilized antibody. Subsequently, a second antibody, also specific to the T7 tag and conjugated to an enzyme like horseradish peroxidase (HRP), is added. croyezbio.com This creates a "sandwich" of antibody-protein-antibody. After washing away unbound reagents, a substrate is added, which the enzyme converts into a detectable signal, often a color change. croyezbio.comvazymeglobal.com The intensity of this signal is directly proportional to the amount of T7-tagged protein present, which can be quantified by comparing it to a standard curve generated with known concentrations of the protein. croyezbio.com
Commercially available ELISA kits are designed for the quantitative detection of T7 RNA Polymerase, which is often a contaminant in in vitro transcription reactions for mRNA drug production. acrobiosystems.com These kits provide a reliable method for monitoring and controlling the levels of this residual protein. acrobiosystems.com The high affinity and specificity of anti-T7 tag antibodies contribute to the low background and high signal-to-noise ratio of these assays, ensuring accurate quantification. creative-diagnostics.com
Table 1: Commercially Available T7 RNA Polymerase ELISA Kits
| Kit Name | Detection Method | Application | Quantitative Range |
| T7 RNA Polymerase ELISA Kit (Croyez Bioscience) | Sandwich ELISA | Quantitative detection of T7 RNA Polymerase | Limit of quantification: 0.124 ng/mL |
| EasyAna T7 RNA Polymerase Quantitative Detection Kit (Vazyme) | Double-antibody sandwich ELISA | Quantification of T7 RNA Polymerase | Not specified |
| resDetect™ T7 RNA Polymerase ELISA Kit (ACROBiosystems) | Sandwich-ELISA | Quantitative determination of T7 RNA Polymerase residues in mRNA drugs | 0.78 ng/mL - 50 ng/mL |
Strategies for Recombinant Protein Purification
A primary application of the T7 tag is in the purification of recombinant proteins. Its small size minimizes the risk of altering the protein's structure or function. creative-diagnostics.com
Affinity Chromatography Employing Anti-T7 Tag Antibodies
Affinity chromatography is a powerful technique for isolating a specific protein from a complex mixture. creative-diagnostics.com When a protein is engineered to include a T7 tag, it can be selectively captured by an anti-T7 tag antibody that is immobilized on a solid support, such as agarose (B213101) beads. merckmillipore.com This method allows for the rapid and efficient purification of the T7-tagged protein. creative-diagnostics.com
The general procedure involves the following steps:
Binding: The cell lysate containing the T7-tagged protein is passed through a column packed with the anti-T7 tag antibody-agarose resin. The T7-tagged protein binds specifically to the antibody. huji.ac.il
Washing: Unbound proteins and other cellular components are washed away from the column with a specific buffer. huji.ac.il
Elution: The purified T7-tagged protein is released from the antibody by changing the buffer conditions, often by lowering the pH. huji.ac.il A neutralization buffer is then added to the eluted protein to restore a neutral pH and prevent denaturation.
Commercial kits are available that provide all the necessary reagents for this process, including the antibody-coupled agarose beads, binding/washing buffers, and elution buffers. merckmillipore.com These kits are designed for the rapid immunoaffinity purification of proteins carrying the T7 tag sequence. merckmillipore.com The capacity of these resins can vary but is often standardized; for example, some resins can bind a minimum of 300 µg of a T7-tagged protein per milliliter of settled resin. merckmillipore.com The resin can often be regenerated and reused multiple times without a significant loss of binding activity. huji.ac.il
Development of Single-Step Purification Protocols
The T7 tag system lends itself to the development of streamlined, single-step purification protocols. the-scientist.complos.org These methods aim to simplify the purification process, making it faster and more efficient. One such approach is the IMPACT™ (Intein Mediated Purification with an Affinity Chitin-binding Tag) T7 System, which allows for the purification of a recombinant protein in a single chromatographic step. the-scientist.comneb.com A key feature of this system is the use of a self-cleaving intein tag, which eliminates the need for proteases to separate the affinity tag from the target protein. the-scientist.com
Another single-step purification method involves reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net In this technique, a whole-cell extract containing the T7-tagged protein is directly loaded onto an RP-HPLC column after a simple extraction step. researchgate.net The protein is then eluted using a gradient of an organic solvent. researchgate.net This method has been successfully used for the purification of recombinant proteins from E. coli lysates. researchgate.net
Investigating Protein Localization and Topology in Cellular Contexts
Epitope tags like the T7 tag are instrumental in determining the subcellular localization of proteins. thermofisher.comthermofisher.comthermofisher.com By fusing the T7 tag to a protein of interest, researchers can use immunofluorescence microscopy to visualize the protein's location within the cell. This involves using a primary antibody that specifically recognizes the T7 tag, followed by a secondary antibody conjugated to a fluorescent dye. This technique provides valuable insights into the protein's function by revealing where it resides in the cell.
The T7 tag can also be used to study protein topology, particularly for membrane proteins. thermofisher.comthermofisher.com By placing the tag at different positions within the protein (N-terminus, C-terminus, or within loops), researchers can determine which parts of the protein are exposed on either side of the membrane. This information is crucial for understanding the structure and function of membrane-spanning proteins.
Analysis of Protein-Protein Interactions via T7 Tagging
The T7 tag is a valuable tool for studying protein-protein interactions. windows.net A common method for this is co-immunoprecipitation (co-IP). nih.gov In a co-IP experiment, a T7-tagged "bait" protein is expressed in cells along with its potential "prey" binding partners. An anti-T7 tag antibody is then used to pull down the T7-tagged protein from the cell lysate. nih.govresearchgate.net If the prey protein interacts with the bait protein, it will be pulled down as well and can be detected by western blotting. nih.govresearchgate.net
For example, researchers have used anti-T7 tag antibodies cross-linked to protein G agarose to study the interaction between T7-tagged Max and c-Myc proteins. nih.govresearchgate.net This approach helps to identify and characterize protein complexes within the cell.
Research into Post-Translational Modifications Using T7 Tagged Constructs
T7-tagged proteins are also utilized in the study of post-translational modifications (PTMs). PTMs are chemical modifications that occur on a protein after its synthesis and can significantly alter its function. By expressing a T7-tagged protein, researchers can purify it using affinity chromatography and then analyze it for various PTMs, such as phosphorylation, glycosylation, or ubiquitination, using techniques like mass spectrometry or western blotting with modification-specific antibodies. bitesizebio.com
The T7 tag facilitates the study of the enzymes responsible for these modifications. For instance, a T7-tagged substrate protein can be used in in vitro assays to determine if it can be modified by a particular enzyme. bitesizebio.com Furthermore, co-expression systems have been developed where a T7-tagged protein and its modifying enzyme are expressed simultaneously in the same cell, allowing for the production of post-translationally modified proteins for further study. nih.gov
T7 Tag Peptide in Advanced Biotechnological and Genetic Engineering Applications
Applications in Phage Display Systems
Phage display is a powerful technique that utilizes bacteriophages to present vast libraries of peptides or proteins on their surfaces. creative-biolabs.com The T7 phage display system, in particular, offers several advantages, including high display levels, robust stability, and a lytic life cycle that facilitates high-throughput screening. nih.govresearchgate.net
Construction and Characterization of T7 Phage Display Libraries
The construction of T7 phage display libraries involves inserting a diverse pool of DNA sequences encoding peptides or proteins into the T7 phage genome, typically fused to the C-terminus of the major capsid protein 10B. google.comcreative-biolabs.com This results in the display of up to 415 copies of the foreign peptide on the phage surface, leading to high-avidity binding. researchgate.net The process begins with the generation of a library of DNA inserts, often from cDNA or synthetic oligonucleotides. pnas.org These inserts are then ligated into a T7 phage display vector, which is subsequently packaged into phage particles. nih.govspringernature.com The resulting library can contain billions of different phage clones, each displaying a unique peptide. nih.gov
Characterization of these libraries is crucial to ensure their diversity and quality. This often involves DNA sequencing of a subset of clones to assess the randomness and integrity of the inserted sequences. nih.govspringernature.com Bioinformatics tools are also employed to analyze amino acid frequency, positional diversity, and other physicochemical properties of the displayed peptides. nih.gov
Table 1: Key Features of T7 Phage Display Library Construction
| Feature | Description |
| Vector System | Typically utilizes T7Select vectors with cloning sites at the C-terminus of the 10B capsid protein gene. nih.govspringernature.com |
| DNA Source | Can be derived from cDNA libraries, synthetic oligonucleotides, or fragmented genomic DNA. pnas.orgharvard.edu |
| Library Size | Can reach up to 10^9 to 10^10 independent clones. nih.gov |
| Display Level | High copy number, with up to 415 copies of the peptide per phage particle. google.comresearchgate.net |
| Host | Typically Escherichia coli strains that are permissive for T7 phage replication. creative-biolabs.com |
High-Throughput Screening for Peptide-Binding Targets and Ligand Discovery
The high-density display of peptides on the T7 phage surface makes it an excellent platform for high-throughput screening to identify ligands for various targets. creative-biolabs.com This process, known as biopanning, involves incubating the phage library with a target molecule of interest, such as a protein, antibody, or even whole cells. google.com Phages that display peptides with affinity for the target bind to it, while non-binding phages are washed away. The bound phages are then eluted, amplified by infecting fresh host cells, and subjected to further rounds of selection to enrich for the highest-affinity binders. creative-biolabs.com
This technology has been instrumental in discovering novel peptide ligands for a wide array of targets, contributing to drug discovery, diagnostics, and the study of protein-protein interactions. creative-biolabs.comnih.gov The robustness of the T7 phage allows for stringent washing conditions, which helps in the isolation of high-affinity binders. nih.gov
Role in Proteomic Research, including Autoantigen Discovery
T7 phage display has emerged as a critical tool in proteomic research, particularly for the discovery of autoantigens associated with autoimmune diseases. nih.govnih.govresearchgate.net By constructing T7 phage display libraries that represent the entire human proteome (peptidome), researchers can screen patient sera for autoantibodies. nih.govnih.gov This technique, often coupled with high-throughput DNA sequencing (PhIP-Seq), allows for the identification of the specific peptides (and by extension, the proteins) that are targeted by the immune system in autoimmune conditions. nih.govresearchgate.net
This approach offers an unbiased and comprehensive method for autoantigen discovery, providing valuable insights into disease pathogenesis and identifying potential biomarkers for diagnosis and therapeutic intervention. harvard.edunih.gov For instance, T7 phage display has been successfully used to identify novel autoantigens in paraneoplastic neurological syndromes and Alzheimer's disease. nih.govmdpi.com
Table 2: Applications of T7 Phage Display in Research
| Application Area | Specific Use | Key Findings/Advantages |
| Ligand Discovery | Identifying peptides that bind to specific receptors, enzymes, or antibodies. google.com | Enables rapid screening of large libraries to find novel therapeutic or diagnostic agents. creative-biolabs.com |
| Epitope Mapping | Determining the specific binding sites of antibodies on an antigen. nih.gov | Facilitates vaccine development and understanding of immune responses. |
| Autoantigen Discovery | Screening patient samples to identify self-antigens targeted by autoantibodies. nih.govnih.gov | Provides insights into autoimmune diseases and potential biomarkers. researchgate.netmdpi.com |
| Protein-Protein Interactions | Studying the interactions between different proteins. nih.gov | Helps to elucidate cellular pathways and molecular mechanisms. |
Integration into Advanced Genetic Engineering and Vector Design
The components of the T7 bacteriophage, particularly its strong promoter and RNA polymerase, have been extensively harnessed for advanced genetic engineering and the design of powerful expression vectors.
Engineering of T7 Promoter-Based Expression Vectors for Diverse Research Needs
The T7 promoter is one of the most widely used elements for achieving high-level expression of recombinant proteins in E. coli. sigmaaldrich.comgoogle.com Expression vectors, such as the pET series, are engineered to contain a gene of interest under the control of the T7 promoter. slideshare.net These vectors are then introduced into an E. coli host strain that has been engineered to carry the gene for T7 RNA polymerase under the control of an inducible promoter, often the lac promoter. youtube.comnih.gov
This system allows for tight regulation of protein expression. In the absence of an inducer (like IPTG), the lac repressor prevents the expression of T7 RNA polymerase, thus keeping the target gene silent. youtube.com Upon induction, T7 RNA polymerase is produced and specifically transcribes the target gene from the potent T7 promoter, leading to massive production of the desired protein. youtube.comresearchgate.net This tight control is crucial when expressing proteins that may be toxic to the host cell. sigmaaldrich.com Further refinements to these vectors include the incorporation of dual operator sequences to further reduce basal expression levels. google.com
Development of T7 Bacteriophages for Foreign Gene Expression and Delivery Systems
Beyond its use in protein expression vectors, the entire T7 bacteriophage is being developed as a vehicle for gene delivery. nih.govnih.gov The T7 phage can be genetically engineered to carry and display foreign genes or peptides on its surface. nih.govresearchgate.net This has led to its exploration as a potential vector for DNA vaccines and targeted gene therapy. nih.gov
By displaying specific targeting peptides on their surface, T7 phages can be directed to particular cell types. nih.gov Once bound, the phage can be internalized, delivering its genetic payload into the cell. nih.gov The ability of the T7 phage to accommodate large DNA inserts and its inherent safety for use in mammals make it an attractive platform for these applications. nih.govnih.gov Research has shown that T7 phages displaying the Tat peptide from HIV can efficiently deliver genes into mammalian cells. nih.gov
Comparative Analysis with Other Epitope Tags in Research
The T7 tag, an 11-amino-acid peptide (MASMTGGQQMG) derived from the major capsid protein of the T7 bacteriophage, is a widely utilized tool in molecular biology. creative-diagnostics.comgenscript.com Its application is frequently benchmarked against other popular epitope tags to determine the most suitable system for a given experimental goal. Factors such as size, impact on protein function, and the specifics of detection and purification methods guide the selection process. While tags like c-myc, HA, and FLAG are commonly used for detection and immunoprecipitation, larger tags like Glutathione (B108866) S-transferase (GST) and Maltose-Binding Protein (MBP) are often chosen for their ability to enhance protein solubility. nih.govnih.govjmb.or.kr The T7 tag is primarily recognized for its utility in detection via immunoblotting, immunoprecipitation, and immunostaining, leveraging the high specificity of anti-T7 tag antibodies. creative-diagnostics.comnih.govbiolegend.com
Methodological Advantages and Disadvantages Relative to Alternative Tagging Systems
The choice of an epitope tag is a critical decision in protein expression studies, with each system presenting a unique profile of benefits and drawbacks. The T7 tag, when compared to other common tags like HA, FLAG, and polyhistidine (His-tag), offers distinct methodological advantages and disadvantages.
Advantages of the T7 Tag:
Small Size: At only 11 amino acids, the T7 tag is relatively small. creative-diagnostics.com This minimal size reduces the likelihood of interfering with the tagged protein's structure, function, or folding, a significant advantage over larger tags like GST (~26 kDa) or MBP (~42 kDa). creative-diagnostics.comnih.govbiolegend.com
High Specificity: Commercially available monoclonal antibodies against the T7 tag are highly specific, leading to low background and a high signal-to-noise ratio in immunoassays like Western blotting. creative-diagnostics.com
Versatility: The T7 tag can be engineered onto either the N- or C-terminus of a protein of interest, providing flexibility in construct design. creative-diagnostics.combiolegend.com It is compatible with a wide array of applications, including Western blotting, immunoprecipitation, and immunofluorescence. creative-diagnostics.com
Simple Detection: The availability of specific antibodies makes the detection of T7-tagged proteins straightforward, bypassing the need for protein-specific antibodies which may not exist or may have poor performance. creative-diagnostics.combiolegend.com
Disadvantages of the T7 Tag:
Purification Yield: While the T7 tag can be used for affinity purification, it generally does not provide high yields compared to systems designed specifically for purification, such as the polyhistidine-tag or GST-tag. nih.gov
Harsh Elution Conditions: Affinity purification using anti-T7 tag antibodies often requires elution with a low pH buffer. nih.gov These harsh conditions can denature the target protein, potentially leading to irreversible loss of function. nih.govcd-bioparticles.com
Matrix Reusability: The antibody-based affinity matrix used for T7 tag purification has limited reusability, which can increase costs compared to the more robust matrices used for His-tag purification (e.g., Ni-NTA). nih.govcd-bioparticles.com
Leaky Expression in T7 Promoter Systems: The T7 tag is often used in expression vectors that rely on the T7 promoter system. genscript.com This system, while capable of very high expression levels, can suffer from "leaky" basal expression, which can be toxic to the host cell if the recombinant protein is harmful. vectorbuilder.com
The following table provides a comparative overview of the T7 tag and other common epitope tagging systems.
| Feature | T7-Tag | Poly-His Tag | FLAG®-Tag | HA-Tag | GST-Tag |
| Sequence | MASMTGGQQMG | HHHHHH | DYKDDDDK | YPYDVPDYA | N/A (Protein) |
| Size | 11 amino acids | 6+ amino acids | 8 amino acids | 9 amino acids | ~26 kDa |
| Primary Use | Detection (WB, IP, IF) creative-diagnostics.com | Purification ptglab.com | Detection, Purification ptglab.com | Detection, IP nih.gov | Solubility, Purification labome.com |
| Binding Partner | Anti-T7 Antibody | Metal Ions (Ni²⁺, Co²⁺) | Anti-FLAG Antibody | Anti-HA Antibody | Glutathione |
| Elution Conditions | Low pH nih.gov | Competition (Imidazole), Low pH | Competition (FLAG peptide), Low pH, Chelation (EDTA) nih.gov | Competition (HA peptide), Low pH nih.gov | Competition (Reduced Glutathione) nih.gov |
| Key Advantage | Small, high antibody specificity. creative-diagnostics.com | High yield, robust matrix, native or denaturing conditions. | High purity, specific elution possible. sigmaaldrich.com | Well-characterized, strong immunoreactivity. nih.gov | Enhances protein solubility. labome.com |
| Key Disadvantage | Low purification yield, harsh elution. nih.gov | Co-purification of native His-containing proteins. | High cost of antibody resin. sigmaaldrich.com | Antibody binding can be position-sensitive. | Large size may alter protein function. cd-bioparticles.com |
This table is based on data from multiple sources. creative-diagnostics.comnih.govnih.govcd-bioparticles.comptglab.comlabome.comsigmaaldrich.com
Strategic Combinatorial Use of T7 Tag with Other Affinity or Solubility Tags
To overcome the limitations of individual tags and leverage their respective strengths, researchers often employ dual-tagging strategies. The T7 tag is frequently incorporated into these combinatorial constructs, typically serving as a reliable tool for detection and confirmation, while a second tag facilitates efficient purification or enhances protein solubility.
Combination with Affinity Tags for Purification:
A common strategy involves pairing the T7 tag with a robust purification tag like the polyhistidine (His-tag). In such systems, the His-tag is used for the primary purification of the recombinant protein via immobilized metal affinity chromatography (IMAC), which is efficient and cost-effective. The T7 tag can then be used for downstream applications like Western blotting to specifically detect the protein of interest, or for immunoprecipitation to study protein-protein interactions.
His₆-HaloTag® T7 Vectors: These vectors provide a dual tag at either the N- or C-terminus, combining the polyhistidine tag for reusable Ni-resin purification with the HaloTag®. promega.compromega.com The HaloTag itself can enhance solubility and allows for covalent labeling for various downstream applications, while the entire construct is expressed under the control of a T7 promoter. promega.compromega.com
FLAG® and MAT™ Dual Tags: Some bacterial expression vectors based on the T7 promoter offer the option of dual-tagging with FLAG® and a Metal Affinity Tag (MAT™). This allows for either antibody-based or metal-chelate affinity purification, providing flexibility in the purification strategy while maintaining a consistent expression system.
Combination with Solubility-Enhancing Tags:
For proteins that are prone to misfolding and forming insoluble inclusion bodies when expressed in E. coli, the T7 tag can be combined with a large solubility-enhancing tag like Glutathione S-transferase (GST) or Maltose-Binding Protein (MBP).
T7-GST/MBP Fusions: In this setup, the large GST or MBP tag acts as a chaperone, promoting the proper folding and solubility of the fusion partner. researchgate.netembl.org The fusion protein can be purified using glutathione or amylose (B160209) resin, respectively. cd-bioparticles.comembl.org The small T7 tag, unlikely to be obscured by the larger tag, remains accessible for immunodetection.
T7-SUMO Fusions: The Small Ubiquitin-related Modifier (SUMO) tag is another partner used to improve protein solubility and stability. sciltp.com A key advantage of the SUMO system is the availability of specific SUMO proteases that can cleave the tag off precisely, leaving the native N-terminus of the target protein. sciltp.com The T7 tag can be placed on the SUMO tag itself or on the protein of interest for detection purposes throughout the expression and purification process.
Negatively Charged T7-Derived Peptides: Recent research has focused on using a negatively charged peptide tag derived from the T7 bacteriophage specifically to enhance soluble expression. researchgate.netnih.govsemanticscholar.org In one study, this polyanionic T7-based tag was combined with affinity tags (6-His and StrepII-tag) in a system named CASPON. researchgate.netsemanticscholar.org This combination significantly increased the soluble yield of human fibroblast growth factor 2, demonstrating a powerful strategy where a T7-derived element directly aids solubility while another tag enables purification. semanticscholar.org The proposed mechanism is that the negatively charged tag facilitates electrostatic repulsion between proteins, which hinders the formation of inclusion bodies. semanticscholar.org
The strategic combination of the T7 tag with other functional tags creates versatile tools that address multiple challenges in recombinant protein research, from expression and solubility to purification and detection.
| Tag Combination | Primary Purpose | T7 Tag Role | Secondary Tag | Secondary Tag Role | Research Example |
| T7 + His-tag | Purification & Detection | Detection (WB, IP) | Polyhistidine (His₆) | Affinity Purification (IMAC) | Dual-tag systems for versatile protein purification. promega.com |
| T7 + GST/MBP | Solubility & Purification | Detection | GST or MBP | Enhance Solubility, Affinity Purification | Overcoming expression challenges for difficult proteins. researchgate.netsciltp.com |
| T7 + SUMO | Solubility & Native Protein Recovery | Detection | SUMO | Enhance Solubility, Allows for precise tag removal. | Production of proteins with native N-termini. sciltp.com |
| T7-derived peptide + Affinity Tag | Enhanced Solubility & Purification | Solubility Enhancement | His-tag or Strep-tag II | Affinity Purification | CASPON platform for high-yield soluble protein production. researchgate.netsemanticscholar.org |
This table summarizes common combinatorial uses of the T7 tag based on data from multiple sources. promega.comresearchgate.netsciltp.comresearchgate.netsemanticscholar.org
Methodological Considerations and Challenges in T7 Tag Peptide Research
Addressing Challenges in High-Level T7 Promoter-Driven Protein Expression (e.g., "Leaky" Expression)
The T7 expression system is renowned for its ability to drive high levels of protein production. royalsocietypublishing.org This system relies on the highly active T7 RNA polymerase (T7RNAP) transcribing a gene of interest placed under a T7 promoter. frontiersin.org However, a significant challenge with this system is "leaky" expression—a basal level of transcription that occurs even without the presence of an inducer like IPTG. asm.org This can be particularly problematic if the recombinant protein is toxic to the host E. coli cell, leading to plasmid instability, reduced growth, or cell death before induction can even occur. asm.orgthermofisher.com
Several strategies have been developed to mitigate leaky expression:
lac Operator (lacO) Insertion: Many modern pET vectors incorporate a lacO sequence downstream of the T7 promoter. vectorbuilder.com The LacI repressor protein, often encoded on the same plasmid or the host genome, binds to lacO and physically blocks transcription by any errantly synthesized T7RNAP. frontiersin.orgvectorbuilder.com
T7 Lysozyme (B549824) Co-expression: Host strains like BL21(DE3)pLysS or pLysE carry a second plasmid that expresses T7 lysozyme. frontiersin.orgthermofisher.com T7 lysozyme is a natural inhibitor of T7RNAP, so its presence helps to sequester and inactivate any basally expressed polymerase, preventing unintended transcription. frontiersin.orgnih.gov
Glucose Supplementation: Rich media like LB can sometimes contain lactose, which can act as an inducer. researchgate.net Adding glucose to the growth media helps to suppress the lac promoter through catabolite repression, further reducing the basal expression of T7RNAP. frontiersin.org
Alternative Promoters: For extremely toxic proteins, switching to a more tightly regulated promoter system, such as the arabinose-inducible araBAD promoter found in the BL21-AI strain, can eliminate the need for IPTG induction and provide stricter control over expression. thermofisher.comnih.gov
Table 2: Strategies to Control "Leaky" Expression in T7 Systems
| Strategy | Mechanism of Action | Host Strain/Vector Feature | Reference |
|---|---|---|---|
| T7 Lysozyme | A natural inhibitor that binds to and inactivates basal T7 RNA polymerase. | BL21(DE3)pLysS, BL21(DE3)pLysE | frontiersin.orgthermofisher.comnih.gov |
| lac Operator (lacO) | A binding site for the LacI repressor, which blocks transcription from the T7 promoter. | pET vectors with T7/lac promoter | frontiersin.orgvectorbuilder.com |
| Glucose Addition | Suppresses the lacUV5 promoter (controlling T7RNAP) via catabolite repression. | Standard practice with DE3 strains | frontiersin.org |
| lacIQ Mutant | A mutation in the lacI promoter that leads to higher levels of the LacI repressor protein. | Strains with lacIQ allele | frontiersin.org |
| Arabinose Promoter | Replaces the lacUV5 promoter for T7RNAP expression, offering tighter, arabinose-dependent control. | BL21-AI strain | thermofisher.com |
Strategies for Mitigating Background Signal and Non-Specific Binding in T7 Tag Assays
High background signal and non-specific binding are common challenges in immunoassays like ELISA, Western blot, and immunoprecipitation, which can obscure results and lead to false positives. nih.govsurmodics.com When using anti-T7 tag antibodies, these issues can arise from the antibody binding to unintended proteins or surfaces. surmodics.com
Several strategies can be employed to enhance the signal-to-noise ratio:
Blocking Agents: Incubating the membrane (for Western blots) or microplate wells (for ELISA) with a blocking buffer is a critical step. researchgate.net Common blockers include Bovine Serum Albumin (BSA) or non-fat dry milk, which occupy potential non-specific binding sites. surmodics.comresearchgate.net
Detergents: Adding mild detergents like Tween-20 to wash buffers helps to disrupt weak, non-specific interactions without affecting the strong, specific antibody-antigen binding.
Antibody Concentration Optimization: Using the lowest possible concentration of the primary anti-T7 tag antibody that still provides a strong specific signal is crucial. Excess antibody increases the likelihood of non-specific binding. oup.com
Pre-clearing Lysate: In immunoprecipitation (IP) and Chromatin Immunoprecipitation (ChIP) assays, incubating the cell lysate with the affinity beads (e.g., Protein A/G) before adding the specific antibody can help remove proteins that non-specifically bind to the beads themselves. thermofisher.com
Stringent Washes: Increasing the number or duration of wash steps, or using buffers with higher salt concentrations, can help to remove non-specifically bound antibodies. thermofisher.com
Sample Preparation: For assays like ChIP, isolating the nuclear fraction can reduce background from abundant cytosolic proteins that might otherwise bind non-specifically. thermofisher.com
Advancements in Anti-T7 Tag Antibody Development and Characterization
The utility of the T7 tag system is fundamentally dependent on the quality and availability of high-affinity, high-specificity anti-T7 tag antibodies. The market provides a range of polyclonal and monoclonal antibodies produced in various host species like mice, rabbits, and goats, suitable for applications including Western Blot, ELISA, IP, and IHC. thermofisher.comthermofisher.comabcam.com
Recent advancements have focused on improving the performance and characterization of these critical reagents:
Monoclonal vs. Polyclonal: Monoclonal antibodies recognize a single epitope, offering high specificity and batch-to-batch consistency. sigmaaldrich.com Polyclonal antibodies are a mixture that recognizes multiple epitopes, which can sometimes provide a stronger signal in detection assays. thermofisher.com
Advanced Validation: Antibody manufacturers are increasingly providing "Advanced Verification" data, which confirms the specificity of the antibody to ensure it binds only to the intended T7 tag sequence. thermofisher.com
Engineered Antibodies: Research has explored the engineering of antibody fragments, such as single-chain variable fragments (scFv), to optimize properties like tumor penetration and blood clearance for in vivo imaging applications. nih.gov
Quantitative Specificity Screening: Novel methods have been developed to quantitatively measure and screen for antibody specificity. For example, using bacterial display peptide libraries and FACS (fluorescence-activated cell sorting), researchers can evolve and select for antibodies with significantly enhanced specificity and reduced cross-reactivity, leading to more reliable reagents. nih.gov
Table 3: Summary of Available Anti-T7 Tag Antibodies and Applications
| Antibody Type | Host | Common Applications | Key Characteristics | Reference |
|---|---|---|---|---|
| Monoclonal | Mouse, Rabbit | WB, IHC, ICC/IF, IP, ELISA | High specificity, excellent lot-to-lot consistency. | sigmaaldrich.comabcam.com |
| Polyclonal | Goat, Rabbit | WB, ELISA, ICC/IF | High affinity, can provide signal amplification due to binding multiple epitopes. | thermofisher.com |
| Conjugated | Goat, Mouse | WB, ELISA, IHC | Directly conjugated to enzymes (e.g., HRP) or fluorophores, eliminating the need for a secondary antibody. | thermofisher.comcreative-diagnostics.com |
| Engineered Fragments (scFv) | N/A | In vivo imaging, IHC | Smaller size for improved tissue penetration and faster clearance. | nih.gov |
Future Directions and Emerging Research Avenues
Novel Engineering Approaches for Enhanced T7 Tag Functionality and Detection Sensitivity
Efforts to improve the T7 system focus on increasing the signal and versatility of the tag. Researchers are developing innovative methods to boost detection sensitivity and refine the tag's utility in complex biological systems.
One approach to enhance detection sensitivity is the use of tandem repeats of the epitope tag. thermofisher.com While this can improve detection in techniques like Western blotting, it may complicate elution during affinity purification. thermofisher.com Another strategy involves modifying the tag or its detection system. For instance, biotinylated T7•Tag® Monoclonal Antibodies, when used with a Streptavidin AP Conjugate, can increase detection sensitivity on Western blots by five-fold compared to standard anti-IgG conjugate methods. huji.ac.il
More advanced engineering involves the T7 RNA polymerase (T7RNAP) system itself. Researchers have developed split T7 RNAP biosensors where the polymerase is divided into two fragments. nih.govresearchgate.net These fragments reassemble and become active only when brought together by a specific molecular event, such as a protein-protein interaction (PPI), driving the expression of a reporter gene. nih.govresearchgate.net Phage-assisted continuous evolution has been used to generate variants of these split T7 RNAP fragments with mutations that can lead to more than a 2000-fold increase in PPI-dependent luminescent output compared to the wild-type. researchgate.net
Furthermore, signal amplification techniques leveraging the catalytic power of T7 RNAP are being explored. One such system uses T7 RNAP as a label that can self-replicate in vitro, leading to a significant increase in the number of enzyme molecules and thus amplifying the signal. nih.gov By combining this self-replication with the expression of a reporter enzyme like luciferase, researchers can detect as few as 1400 T7 RNAP molecules. nih.gov Another method couples T7 RNA polymerase with ligation-mediated PCR, where the polymerase-assisted transcription significantly enhances ligation efficiency and boosts detection sensitivity by approximately 100-fold compared to conventional methods. acs.org
| Engineering Approach | Key Feature | Outcome | Reference |
| Tandem Epitope Tags | Multiple copies of the tag on a single protein. | Improved detection sensitivity in immunoassays. | thermofisher.com |
| Biotinylated Antibodies | Use of biotin-labeled anti-T7 tag antibodies with streptavidin conjugates. | 5-fold increase in Western blot sensitivity. | huji.ac.il |
| Split T7 RNAP Biosensors | T7 RNA polymerase is split into fragments that reassemble upon a target event. | Enables measurement of multidimensional protein-protein interactions in live cells. | nih.govresearchgate.net |
| T7 RNAP Self-Replication | T7 RNAP acts on a DNA template to produce more of itself. | Significant signal amplification for highly sensitive analyte quantification. | nih.gov |
| T7 RNAP-Coupled PCR | Integration of T7 RNAP transcription into the ligation step of PCR. | ~100-fold increase in DNA detection sensitivity. | acs.org |
Integration of T7 Tag in High-Throughput Proteomics and Functional Genomics Platforms
The T7 system is increasingly being incorporated into high-throughput platforms to facilitate large-scale studies of proteins and genes. These integrations are pivotal for the fields of proteomics and functional genomics, which aim to understand the complex networks of protein function and gene regulation. annualreviews.org
In proteomics, the T7 phage display system is a powerful tool. This technique allows for the presentation of vast libraries of peptides or proteins on the surface of T7 bacteriophages. In combination with protein microarrays, this system can be used for high-throughput screening to identify novel immunoreactive components. nih.gov For example, researchers have constructed T7 phage display libraries from allergenic sources like olive pollen and mustard seeds and screened them with patient sera on microarrays to identify specific IgE-reactive sequences. nih.gov
In functional genomics, the T7 tag is used to study protein expression and function on a large scale. annualreviews.org The small size of the T7 tag makes it less likely to interfere with the biochemical properties and function of the tagged protein. creative-diagnostics.comcellsignal.com This allows for reliable monitoring of protein expression, localization, and interaction. annualreviews.org For instance, T7-tagged protein kinase C (PKC) isoforms have been expressed in cells to study their roles in cell proliferation and differentiation, demonstrating that the tag does not impede their function. nih.gov
Furthermore, the T7 expression system, based on the highly efficient T7 RNA polymerase, is a cornerstone of recombinant protein production for functional studies. sigmaaldrich.comusbio.net CRISPR/Cas9-based technologies are being combined with the T7 system for high-throughput tagging of endogenous human proteins. By using T7 in vitro transcription to produce sgRNAs and donor DNA templates, researchers can efficiently insert tags like GFP11 into specific genomic loci, enabling large-scale analysis of the human proteome under near-native conditions. pnas.org
| Platform/Application | Role of T7 System | Research Example | Reference |
| T7 Phage Display & Microarrays | High-throughput screening of peptide libraries displayed on T7 phages to find binding partners. | Identification of IgE-reactive peptides from allergens by screening phage libraries with patient sera. | nih.gov |
| Functional Genomics | Tagging proteins with the T7 epitope to study their expression, localization, and interactions without disrupting function. | Characterization of T7-tagged Protein Kinase C (PKC) isoforms to define their roles in cellular processes. | nih.gov |
| Endogenous Protein Tagging | Use of T7 RNA polymerase for in vitro transcription of components needed for CRISPR/Cas9-mediated gene editing. | High-throughput GFP tagging of endogenous human proteins to create a library for studying the human proteome. | pnas.org |
Expansion into Emerging Research Fields such as Biosensing and Biocatalysis
The unique properties of the T7 tag and its associated T7 RNA polymerase system are being harnessed in the rapidly advancing fields of biosensing and biocatalysis.
In biosensing, the development of split T7 RNA polymerase systems has led to the creation of modular and sensitive biosensors. nih.gov These sensors can be engineered to detect a wide range of molecules, including proteins, antibodies, and small-molecule drugs. biorxiv.org A recently developed platform called TLISA (T7 RNA polymerase–linked immunosensing assay) uses split T7 RNAP fused to affinity domains. The presence of a target antigen brings the polymerase fragments together, driving the expression of a reporter like LacZ, which produces a colorimetric signal. This system is designed for flexible, equipment-free, point-of-care detection of human biomarkers in samples like serum and saliva. nih.gov The T7 system can also act as a genetic amplifier in whole-cell biosensors, enhancing the signal and enabling sensitive detection of target substances. acs.org
In biocatalysis, the T7 expression system is used to improve the performance of whole-cell biocatalysts. By exploiting the T7 polymerase-induction system, researchers can increase the levels of functional recombinant enzymes within cells. nih.gov For example, this approach was used to improve the production of terpenyl glucosides in E. coli by 8.6-fold. nih.gov A novel technology known as T7 RNA polymerase-enabled high-density protein display (TIED) allows for the spontaneous assembly of a high density of recombinant enzymes (10⁶–10⁷ per spore) on the surface of bacterial spores. biorxiv.org These spore-displayed biocatalysts are stress-tolerant, recyclable, and can even be renewed, offering a robust platform for industrial applications. biorxiv.org The integration of multidisciplinary technologies, including protein engineering and bioinformatics, continues to expand the applications of T7-based systems in creating novel enzymatic cascades and biocatalytic networks. rsc.org
| Research Field | Application of T7 System | Key Innovation | Potential Impact | Reference |
| Biosensing | Split T7 RNA polymerase | Modular, cell-free protein biosensor platform (TLISA) for point-of-care diagnostics. | Rapid, reconfigurable, and equipment-free detection of diverse proteins. | biorxiv.orgnih.gov |
| Biosensing | Genetic Amplifier | Use of plasmid-driven T7 systems to amplify the output signal in whole-cell biosensors. | Increased sensitivity for detecting target molecules like heavy metals or pollutants. | acs.org |
| Biocatalysis | Whole-cell biocatalysts | Exploiting the T7 polymerase-induction system to enhance the expression of functional enzymes. | Improved yields in biotransformation assays, such as terpenol glycosylation. | nih.gov |
| Biocatalysis | Enzyme Immobilization | High-density display of enzymes on bacterial spores using T7 RNAP-driven expression (TIED). | Creation of stress-tolerant, recyclable, and renewable biocatalysts for industrial use. | biorxiv.org |
Q & A
Q. What is the structural basis of the T7 Tag Peptide, and how does its sequence influence its functionality in protein tagging?
The this compound is an 11-amino-acid sequence (MASMTGGQQMG) derived from the N-terminal region of the T7 bacteriophage capsid protein gp10. Its compact structure, featuring a central Thr-Gly-Gly motif, enables high-affinity interactions with anti-T7 Tag antibodies while minimizing steric interference with fused proteins. The presence of three methionine residues contributes to its solubility in organic solvents like trifluoroacetic acid (TFA), which is critical for storage and reconstitution .
Q. What are standard protocols for using this compound in immunoassays or affinity purification?
For competitive elution in immunoprecipitation, prepare a working solution of 100–400 µg/mL this compound diluted in Tris-buffered saline (TBS, pH 7.4). Incubate the peptide with Anti-T7 Tag antibody-bound beads for 30 minutes to 2 hours at 4°C. Centrifuge at 6,000 × g to separate the eluted protein from antibody chains, eliminating interference in downstream analyses like Western blot . For affinity purification, ensure a peptide purity of ≥98% (HPLC-validated) to avoid non-specific binding .
Q. How does the T7 Tag compare to other epitope tags (e.g., FLAG, HA) in terms of experimental versatility?
The T7 Tag’s small size (11 residues) reduces steric hindrance, making it suitable for tagging membrane proteins or proteins requiring post-translational modifications. Unlike larger tags (e.g., GFP), it does not require fluorescent excitation or enzymatic activation. However, its binding affinity (~10<sup>−8</sup> M) is lower than FLAG or HA tags, necessitating higher peptide concentrations during competitive elution .
Advanced Research Questions
Q. How can researchers optimize T7 Tag-mediated protein purification under denaturing conditions?
For denaturing purification, solubilize T7 Tag-fused proteins in 6 M guanidine-HCl or 8 M urea. Reconstitute the this compound in TFA (100 mg/mL stock) and dilute to 5 mg/mL in denaturation-compatible buffers. Note that prolonged exposure to TFA may cause protein aggregation; validate recovery via SDS-PAGE and anti-T7 Western blot .
Q. What experimental strategies mitigate cross-reactivity when using T7 Tag in multi-tag systems (e.g., co-expressing FLAG/HA tags)?
To avoid cross-reactivity:
- Use epitope-specific antibodies pre-adsorbed against common tags.
- Design cloning vectors with orthogonal promoters (e.g., T7 promoter for T7 Tag and CMV for FLAG) to minimize transcriptional interference .
- Validate specificity via peptide competition assays: pre-incubate antibodies with excess this compound (150 µg/mL) to block non-specific binding .
Q. How should researchers address discrepancies in observed vs. theoretical molecular weights of T7 Tag-fused proteins?
The theoretical molecular weight of the T7 Tag is 1,098.27 Da. Observed discrepancies in SDS-PAGE often arise from:
Q. What are best practices for inserting the T7 Tag into surface-exposed loops of proteins without disrupting function?
Structural alignment with T7 RNA polymerase (a homolog of gp10) identifies surface-exposed loops (e.g., residues 70–80 in Rpo41p) as safe insertion sites. Use overlap extension PCR to flank the T7 Tag with flexible linkers (e.g., Gly-Ser repeats). Validate functionality via enzymatic assays and thermal shift analysis .
Q. How can quantitative mass spectrometry be leveraged to analyze T7 Tag-fused protein interactions?
Perform crosslinking immunoprecipitation (CLIP) with T7 Tag-fused bait proteins. Digest eluted complexes with trypsin and spike in isotopically labeled this compound as an internal standard. Use parallel reaction monitoring (PRM) for absolute quantification, accounting for ionization efficiency variations (CV <15%) .
Troubleshooting & Methodological Considerations
Q. Why might this compound fail to elute a fused protein during immunoprecipitation?
Common issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
